7-Hydroxy-4'-nitroisoflavone

Description

Introduction of Additional Functional Groups

The isoflavone (B191592) core allows for the introduction of various functional groups through electrophilic substitution reactions. The nitration of readily available isoflavones, such as daidzein (B1669772) (7,4'-dihydroxyisoflavone), is a common strategy. birzeit.edu The conditions of the nitration reaction can be controlled to direct the position and number of nitro groups added to the aromatic rings.

Modification of the Nitro Group: Aminoisoflavone Synthesis

A key derivatization of 7-Hydroxy-4'-nitroisoflavone involves the reduction of its nitro group to form the corresponding amino-isoflavone, 7-hydroxy-4'-amino-isoflavone. This transformation is significant as it introduces a basic amino group, which can dramatically alter the molecule's chemical properties.

Several reducing agents can accomplish this conversion, including zinc, iron dust, and catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel. birzeit.eduwikipedia.org However, a widely used and effective method is the selective reduction using stannous chloride (SnCl₂·2H₂O) in ethanol. birzeit.edujmaterenvironsci.com The reaction is typically heated to ensure the complete disappearance of the starting nitroisoflavone. birzeit.edujmaterenvironsci.com The resulting aminoisoflavone is often labile, necessitating that the work-up procedure be conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. jmaterenvironsci.com

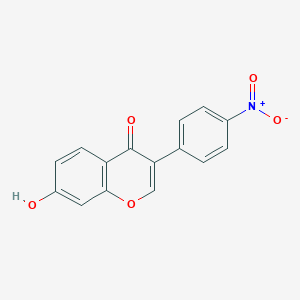

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEESSYSSRMOMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428664 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-80-0 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification and Spectroscopic Characterization Techniques

Chromatographic Purification Methods

Column chromatography is a fundamental technique for the purification of isoflavones. teledynelabs.com Silica (B1680970) gel is the most commonly used stationary phase for this purpose due to its ability to separate compounds based on polarity. teledynelabs.com The crude product from the synthesis is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, often a mixture of non-polar and polar solvents like dichloromethane (B109758) and ethyl acetate, is then passed through the column to elute the compounds. jmaterenvironsci.com The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired isoflavone (B191592) from byproducts and unreacted starting materials. jmaterenvironsci.comresearchgate.net Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. birzeit.edu

Nitration Procedures for Isoflavones

Spectroscopic Identification

A combination of spectroscopic methods is employed to elucidate and confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for determining the precise structure of the isoflavone derivatives.

¹H-NMR provides information about the number and environment of protons in the molecule. For a compound like this compound, characteristic signals would include those for the aromatic protons on the A and B rings and a singlet for the proton at the C-2 position of the isoflavone core. jmaterenvironsci.comrsc.org

¹³C-NMR reveals the number of unique carbon atoms and their chemical environment. Key signals would include those for the carbonyl carbon (C-4), the olefinic carbons of the pyrone ring, and the carbons of the aromatic rings. escholarship.orgceon.rs

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. For this compound, the expected molecular ion peak would correspond to its molecular weight of 283.24 g/mol . jmaterenvironsci.comcookechem.com

Elemental Analysis : This technique determines the elemental composition of the compound, providing the percentage of carbon, hydrogen, and nitrogen. The experimental results are compared with the calculated theoretical values for the proposed chemical formula (C₁₅H₉NO₅) to verify its composition. birzeit.edujmaterenvironsci.comlookchem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic rings, the nitro (NO₂) group, and the carbonyl (C=O) group of the pyrone ring. hud.ac.ukresearchgate.net

Table of Compounds

| Compound Name |

| This compound |

| Daidzein (B1669772) |

| Formononetin (B1673546) |

| 7,4'-dihydroxy-3',5'-dinitroisoflavone |

| 7-hydroxy-8,4'-dinitroisoflavone |

| 7-hydroxy-4'-amino-isoflavone |

| Stannous chloride |

| Dichloromethane |

| Ethyl acetate |

Spectroscopic Data for a Related Nitroisoflavone (5,7-dihydroxy-4'-methoxy-8-nitroisoflavone) jmaterenvironsci.com

| ¹H-NMR (300 MHz, DMSO-d6) δ | ¹³C-NMR (75 MHz, DMSO-d6) δ |

| 3.87 (s, 3H, OCH₃) | 55.0 (OCH₃) |

| 6.42 (s, 1H, H-6) | 98.5 (C-6) |

| 7.10 (d, J = 8.8 Hz, 2H, H-3', 5') | 103.4 (C-4a) |

| 7.52 (d, J = 8.8 Hz, 2H, H-2', 6') | 113.6 (C-3', 5') |

| 8.54 (s, 1H, H-2) | 121.7 (C-8, 1') |

| 122.9 (C-3) | |

| 130.1 (C-2', 6') | |

| 149.5 (C-8a) | |

| 154.0 (C-2) | |

| 157.0 (C-7) | |

| 159.3 (C-4') | |

| 162.7 (C-5) | |

| 179.5 (C-4) | |

| MS (EI) m/z | 329 (M⁺) |

Mechanistic Investigations and Molecular Interactions

Molecular Docking Studies

Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of 7-hydroxy-4'-nitroisoflavone with various enzymes. These computational techniques provide a predictive framework for understanding the non-covalent interactions that stabilize the ligand-protein complex.

Prediction of Enzyme Binding Positions and Interactions

Docking studies have been performed to evaluate the potential enzyme binding positions of this compound. tandfonline.comnih.gov For instance, in studies involving the inhibition of β-lactamase from Bacillus cereus, molecular docking was employed to understand how this isoflavone (B191592) derivative interacts with the enzyme's active site. tandfonline.comnih.gov Similarly, docking studies were conducted to investigate the interaction of isoflavone and isoflavan (B600510) derivatives with human 12- and 15-lipoxygenases. nih.govbvsalud.org These studies help to identify key amino acid residues and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Analysis of Binding Affinities and Molecular Conformations

The binding affinity of a ligand to its target is a critical determinant of its biological efficacy. For this compound, kinetic studies have provided quantitative measures of its inhibitory potential. For example, it was found to inhibit β-lactamase with a Ki value of 27.65 ± 4.22 µM. tandfonline.comnih.gov In another study, 6,7-dihydroxy-4'-nitroisoflavone was identified as a selective inhibitor of 12-lipoxygenases, with kinetic assays showing it to be a competitive inhibitor with a Ki value in the range of 0.3-3 μM. nih.govbvsalud.org The conformation of the molecule upon binding is also a key aspect. The planarity of the isoflavone scaffold and the orientation of its substituent groups, such as the nitro and hydroxyl groups, are crucial for fitting into the binding pocket of the target enzyme.

Structure-Activity Relationship (SAR) Analysis

Influence of the Nitro Group on Biological Activity

The introduction of a nitro group can significantly alter the electronic properties and, consequently, the biological activity of the isoflavone scaffold. uab.edu The electron-withdrawing nature of the nitro group can influence the molecule's ability to participate in various biological interactions. researchgate.net For example, the presence of a nitro group in 6,7-dihydroxy-4'-nitroisoflavone was found to be important for its selective inhibition of 12-lipoxygenases. nih.govbvsalud.org Conversely, in some contexts, nitration of isoflavones might alter their binding affinities to receptors like the estrogen receptor β. uab.edu The position of the nitro group is also critical; for instance, nitration of formononetin (B1673546) can lead to different isomers with varying biological activities. nih.govbirzeit.edu

Importance of Hydroxyl Substituents for Activity

The number and position of hydroxyl groups on the isoflavone ring system are well-established determinants of biological activity, particularly in the context of antioxidant and enzyme inhibitory effects. nih.govacs.org The 7-hydroxyl group, as present in this compound, is known to be one of the most acidic sites in many flavonoids, which can be crucial for its interaction with biological targets. acs.org Studies on various isoflavones have demonstrated that the presence of hydroxyl groups, especially a catechol (dihydroxy) arrangement, is critical for their antioxidant properties and inhibitory activity against enzymes like lipoxygenases. nih.govbvsalud.orgnih.gov For example, the antioxidant activity of isoflavones is strongly dependent on the number and arrangement of hydroxyl groups. mdpi.com Furthermore, the 5-hydroxyl group can form an intramolecular hydrogen bond with the 4-carbonyl group, which can influence the molecule's polarity and affinity for different environments. acs.org

Role of the Isoflavone Scaffold in Biological Response

The isoflavone scaffold itself, a C6-C3-C6 framework, provides the fundamental structure for interaction with various biological targets. mdpi.com This core structure is a key feature of phytoestrogens, compounds that can mimic the effects of estrogen due to their structural similarity to 17β-estradiol. mdpi.com The isoflavone backbone is recognized as a valuable chemical scaffold for the development of new therapeutic agents, including potential cancer treatments. researchgate.net The biological activities of isoflavones are diverse, ranging from anti-inflammatory and antioxidant effects to the modulation of enzyme activity and signaling pathways. nih.govfrontiersin.orgmdpi.com The specific biological response is often dictated by the substitution pattern on this core scaffold. nih.gov

Elucidation of Molecular Pathways and Targets

The isoflavone this compound has been the subject of mechanistic studies to uncover its interactions at a molecular level. Research has focused on its ability to modulate cellular signaling pathways, particularly those related to oxidative stress, and its capacity to interact with and inhibit specific enzymes. These investigations are crucial for understanding the biochemical basis of its activity.

Signaling Pathway Modulation

Investigations into this compound have revealed its ability to modulate cellular pathways, primarily by enhancing the endogenous antioxidant defense systems. This is a critical mechanism for protecting cells from damage induced by reactive oxygen species (ROS).

A key study demonstrated the protective effects of this compound on human erythrocytes subjected to oxidative stress by hydrogen peroxide (H₂O₂). dergipark.org.tr The compound was found to mitigate oxidative damage by stimulating the activity of crucial antioxidant enzymes. dergipark.org.tr Treatment with this compound led to a significant increase in the activity of total superoxide (B77818) dismutase (SOD) and catalase (CAT). dergipark.org.tr Superoxide dismutase is the first line of defense, converting superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by catalase. dergipark.org.tr

Furthermore, the treatment significantly reduced lipid peroxidation, a major consequence of oxidative damage where ROS attack lipids in cell membranes, leading to loss of integrity and cell damage. dergipark.org.tr The ability of this compound to increase the activity of these protective enzymes and decrease the products of lipid damage suggests it modulates cellular signaling pathways involved in the response to oxidative stress. dergipark.org.tr This modulation is attributed to either a direct antioxidant effect of the compound itself, by scavenging reactive oxygen species, or by promoting the stability and activity of these antioxidant enzymes. dergipark.org.tr

Table 1: Effect of this compound on Oxidative Stress Markers in Human Erythrocytes

| Biomarker | Effect of this compound Treatment | Modulated Pathway | Reference |

| Total Superoxide Dismutase (SOD) | Increased Activity | Antioxidant Defense Pathway | dergipark.org.tr |

| Catalase (CAT) | Increased Activity | Antioxidant Defense Pathway | dergipark.org.tr |

| Lipid Peroxidation | Significantly Reduced | Cellular Damage Pathway | dergipark.org.tr |

Enzyme Kinetics and Inhibition Mechanisms

This compound has been identified as an inhibitor of several key enzymes, a characteristic that underscores its potential for therapeutic applications. Kinetic studies have provided quantitative measures of its inhibitory potency and have shed light on its mechanism of action at the molecular level.

β-Lactamase Inhibition One of the significant findings is the inhibition of β-lactamase from Bacillus cereus by this compound. nih.gov β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin by hydrolyzing the antibiotic's active structure. nih.gov The inhibition of this enzyme can, therefore, restore the efficacy of such antibiotics. In one study, this compound was found to inhibit the enzyme with a Kᵢ value of 27.65 ± 4.22 µM. nih.gov The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme; a lower Kᵢ value indicates a stronger inhibition. The study also noted that combining this compound with penicillin completely prevented the growth of resistant bacteria such as Klebsiella pneumoniae and Escherichia coli in vitro, demonstrating a synergistic effect. nih.gov

Lactoperoxidase and Polyphenol Oxidase Inhibition Further research has explored the inhibitory action of this compound against other enzymes. It was investigated as a reversible inhibitor of lactoperoxidase (LPO), an enzyme found in milk that is part of the body's defense system. dergipark.org.tr A study examining a series of flavonoid derivatives found that they inhibited LPO with Kᵢ values ranging from 0.023 µM to 7.85 µM. dergipark.org.tr

Additionally, the compound's effect on potato polyphenol oxidase (pPPO) has been assessed. researchgate.net Polyphenol oxidases are enzymes responsible for the undesirable browning of fruits and vegetables during processing. researchgate.netresearchgate.net While the study confirmed that this compound was among the flavonoids tested for inhibitory effects, specific kinetic data for this compound were not highlighted in the abstract. researchgate.net

Table 2: Enzyme Inhibition Data for this compound

| Target Enzyme | Enzyme Source | Kᵢ (Inhibition Constant) | IC₅₀ | Notes | Reference |

| β-Lactamase | Bacillus cereus | 27.65 ± 4.22 µM | 53 - 346 µM (for a group of compounds) | Showed synergistic effect with penicillin. | nih.gov |

| Lactoperoxidase (LPO) | Bovine Milk | Investigated as an inhibitor. | Investigated as an inhibitor. | Part of a study on six flavonoid derivatives with Kᵢ values ranging from 0.023 to 7.85 µM. | dergipark.org.tr |

| Polyphenol Oxidase (PPO) | Potato (Solanum tuberosum) | Investigated as an inhibitor. | Not specified. | Investigated as a potential agent to prevent enzymatic browning. | researchgate.net |

Preclinical Research and Therapeutic Potential

In Vitro Studies (Cell-Based Assays)

In vitro research on 7-Hydroxy-4'-nitroisoflavone has been conducted using a range of cell-based and biochemical assays to investigate its cytotoxic, protective, and inhibitory properties.

Cell Viability and Cytotoxicity Assessments

Assessments of the compound's impact on cell viability have yielded varied results depending on the cell type and context. In a screening of 28 isoflavonoids for their effect on FGF2-induced endothelial cell proliferation, this compound was found to have a half-maximal inhibitory concentration (IC50) greater than 50 μM, indicating weak anti-proliferative activity against these cells. bvsalud.org

Conversely, studies on human erythrocytes demonstrated a protective, rather than cytotoxic, effect. When red blood cells were subjected to oxidative stress induced by hydrogen peroxide (H2O2), treatment with this compound was shown to mitigate the damage. dergipark.org.trdss.go.th The compound helped to increase the activity of antioxidant enzymes and significantly reduced lipid peroxidation, thereby contributing to the attenuation of oxidative damage in these cells. dergipark.org.tr

Specific Cell Lines and Models Used in Research (e.g., Human Erythrocytes, Endothelial Cells, Bacterial Strains)

The therapeutic potential of this compound has been explored using several specific biological models.

Human Erythrocytes: Research has utilized human red blood cells as a model to study oxidative stress. In one study, erythrocytes were exposed to hydrogen peroxide (H2O2), a potent oxidizing agent. dergipark.org.trdss.go.th Treatment with this compound was found to counteract the H2O2-induced damage by boosting the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) and decreasing lipid peroxidation. dergipark.org.tr This suggests a protective role for the compound against oxidative damage in these cells.

Endothelial Cells: The effect of this compound on the proliferation of endothelial cells, which is a key process in angiogenesis (the formation of new blood vessels), has been investigated. In a large screening study, its ability to inhibit endothelial cell proliferation was found to be minimal. bvsalud.org

Bacterial Strains: The compound has been tested for its antibacterial potential. nih.govhud.ac.uk It has shown inhibitory effects against the enzyme β-lactamase from Bacillus cereus. nih.gov β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillin. By inhibiting this enzyme, this compound demonstrated a synergistic effect with penicillin, helping to prevent the growth of resistant bacterial strains such as Klebsiella pneumoniae and Escherichia coli. nih.govhud.ac.uk

Enzyme Inhibition Models: Beyond its effects on whole cells, the compound has been studied for its ability to inhibit specific enzymes. It was identified as an inhibitor of human recombinant aldose reductase, with an IC50 value of 49.5 µM. bham.ac.uk Aldose reductase is an enzyme implicated in the development of diabetic complications. Additionally, it was found to be a selective inhibitor of 12-lipoxygenases, enzymes involved in inflammatory pathways. ambeed.com

Table 1: Summary of In Vitro Research Findings for this compound

| Biological Model | Assay | Key Findings | Reference |

|---|---|---|---|

| Human Erythrocytes | Oxidative Damage Assay (H2O2 induced) | Attenuated oxidative damage by increasing antioxidant enzyme activity and reducing lipid peroxidation. | dergipark.org.trdss.go.th |

| Endothelial Cells | Cell Proliferation Assay (FGF2-induced) | Weak inhibitory effect on cell proliferation (IC50 > 50 μM). | bvsalud.org |

| Bacterial Strains (K. pneumoniae, E. coli) | Synergistic Effect with Penicillin | In combination with penicillin, completely precluded bacterial growth. | nih.govhud.ac.uk |

| Enzyme (β-Lactamase from B. cereus) | Enzyme Inhibition Assay | Inhibited the enzyme with a Ki value of 27.65 ± 4.22 µM. | nih.gov |

| Enzyme (Human Aldose Reductase) | Enzyme Inhibition Assay | Inhibited the enzyme with an IC50 value of 49.5 µM. | bham.ac.uk |

| Enzyme (12-Lipoxygenases) | Enzyme Inhibition Assay | Identified as a selective inhibitor. | ambeed.com |

In Vivo Models (Animal Studies)

Relevance of Animal Models for Disease Conditions

Animal models are crucial for validating the therapeutic potential observed in in vitro studies. For a compound like this compound, whose in vitro profile suggests potential roles in combating antibiotic resistance, diabetic complications, and inflammation, in vivo studies would be the essential next step. For instance, rodent models of bacterial infection could be used to confirm the synergistic effects with antibiotics, while models of diabetes could help determine if the inhibition of aldose reductase translates to a reduction in diabetic pathologies. Animal models of cancer are also relevant for assessing compounds that affect cell proliferation, such as the isoflavonoid (B1168493) class to which this compound belongs.

Observed Effects in Animal Systems

Despite the relevance of such studies, a review of the available scientific literature indicates a lack of in vivo research specifically investigating the effects of this compound. In one comprehensive screening for anti-angiogenic compounds, this compound was evaluated in vitro but was not selected for subsequent in vivo animal testing due to its low potency in inhibiting endothelial cell proliferation compared to other candidates. bvsalud.org As of now, there are no published reports detailing its effects in animal systems.

Future Directions and Research Gaps

Exploration of Additional Biological Activities

Initial research has identified several biological activities of 7-hydroxy-4'-nitroisoflavone, including its role as an inhibitor of enzymes like β-lactamase and potato polyphenol oxidase. tandfonline.comcabidigitallibrary.org It has also been noted for its potential to mitigate oxidative damage in human erythrocytes. dergipark.org.tr However, the full spectrum of its biological effects remains largely unexplored. Future investigations should broaden the scope of screening to uncover novel therapeutic applications.

A significant area for future research is the compound's potential anti-angiogenic and anti-tumor activities. While some nitro- and aminoisoflavones have shown modest effects on the proliferation of endothelial cells, a thorough investigation into the specific effects of this compound on tumor growth and angiogenesis is warranted. birzeit.edunih.gov This could involve in vitro assays to assess its impact on cancer cell lines and in vivo studies using animal models to evaluate its efficacy in a physiological context.

Furthermore, given the anti-inflammatory properties observed in other isoflavone (B191592) derivatives, exploring the anti-inflammatory potential of this compound is a logical next step. nih.govhud.ac.uk Studies could investigate its ability to modulate inflammatory pathways and its effectiveness in models of inflammatory diseases. The compound's inhibitory effects on lipoxygenase enzymes, as seen with similar isoflavones, also suggest a potential role in managing inflammatory conditions. bvsalud.org

Development of Advanced Synthetic Methodologies

The current synthesis of this compound and its derivatives often involves traditional chemical methods. birzeit.edu While effective, these methods can sometimes be lengthy and may not be the most efficient in terms of yield and environmental impact. Future research should focus on developing more advanced and sustainable synthetic methodologies.

Microwave-assisted synthesis, for example, has been shown to be a more convenient and higher-yielding method for preparing similar compounds like coumarin (B35378) Mannich bases. journalirjpac.com Exploring the application of microwave technology to the synthesis of this compound could significantly improve reaction times and product yields.

Another promising avenue is the use of enzymatic or chemoenzymatic synthesis. These methods can offer greater selectivity and milder reaction conditions compared to traditional chemical synthesis. Additionally, the development of one-pot synthesis strategies or the use of novel coupling agents could streamline the production process, making it more cost-effective and scalable. mdpi.com

Advanced Mechanistic Studies

A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. While some studies have identified its inhibitory action on specific enzymes, the broader signaling pathways it modulates are not well understood. tandfonline.comcabidigitallibrary.org

Future mechanistic studies should employ a range of modern molecular biology and biochemical techniques. For instance, investigating its impact on key signaling pathways involved in cell proliferation, apoptosis, and inflammation would provide valuable insights. Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to elucidate the specific molecular targets of the compound.

In silico docking studies have been used to predict the binding of this compound to enzymes like β-lactamase. tandfonline.com Expanding these computational studies to other potential targets, combined with experimental validation, can help to build a comprehensive picture of its mechanism of action.

Clinical Translational Potential and Challenges

The ultimate goal of preclinical research is to translate promising compounds into effective clinical therapies. While this compound shows potential, several challenges must be addressed before it can be considered for clinical trials.

A major hurdle for many isoflavones is their poor bioavailability. nih.gov Future research must focus on strategies to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This could involve the development of novel drug delivery systems, such as nanoformulations, or the synthesis of more soluble prodrugs.

Furthermore, comprehensive preclinical toxicology and safety studies are essential to determine the compound's safety profile. These studies will need to be conducted in accordance with strict regulatory guidelines before any human trials can be initiated. The journey from a promising laboratory compound to a clinically approved drug is long and arduous, but with focused and rigorous research, the therapeutic potential of this compound may one day be realized.

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-4'-nitroisoflavone?

The primary synthetic route involves a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde in an alkaline ethanol solution (e.g., 40% KOH), followed by oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) under reflux conditions. This method yields this compound as a pale-yellow solid with a melting point of 296°C . Alternative protocols use ethyl orthoformate in pyridine with piperidine as a catalyst, achieving ~70% yield .

Q. How is structural confirmation achieved for this compound?

Key spectroscopic methods include:

- IR spectroscopy : Aromatic C=C stretching at ~1512 cm⁻¹ and C-O ether vibrations at ~1033 cm⁻¹ .

- ¹H-NMR : Peaks at δ 2.76 and δ 3.02 ppm correspond to H-3a and H-3b protons in the flavone backbone, with coupling constants (J = 13.2–16.8 Hz) confirming axial/equatorial configurations .

- UV-Vis : Absorption maxima at λ = 263 nm (benzoyl system) and λ = 325 nm (cinnamoyl system) .

Q. What purification methods are recommended post-synthesis?

Recrystallization using methanol or ethanol is standard. For chalcone intermediates, acidification with 10% HCl (to pH 5) followed by cold-water washing removes unreacted precursors . Column chromatography with ethyl acetate/hexane gradients can resolve complex mixtures .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst modulation : Substituting KOH with H₂SO₄ during cyclization improves reaction rates .

- Solvent selection : DMSO enhances iodine-mediated oxidative cyclization efficiency compared to ethanol .

- Temperature control : Reflux conditions (e.g., 80–100°C) minimize side reactions like nitro-group reduction .

Q. What mechanisms explain its cytotoxicity against cancer cells?

this compound induces apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and cytochrome c release. In HeLa (cervical cancer) and WiDr (colon cancer) cells, IC₅₀ values range from 25.73–83.75 µg/mL, correlating with ROS generation and DNA fragmentation . Selectivity indices (SI > 2) suggest preferential targeting of cancer cells over normal fibroblasts .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 40.13 µg/mL vs. 83.75 µg/mL for WiDr cells ) may arise from:

Q. What advanced analytical techniques resolve structural ambiguities?

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (C₁₅H₉NO₆) and detects isotopic patterns .

- ¹³C-NMR : Assigns carbonyl (C=O) at δ ~180 ppm and nitro-group carbons at δ ~125–140 ppm .

- X-ray crystallography : Resolves nitro-group orientation (para-substitution) and hydrogen-bonding networks .

Methodological Notes

- Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS07 classification) .

- Data validation : Cross-reference spectral data with published libraries (e.g., ChemSpider ID 4447692 ).

- Biological assays : Include positive controls (e.g., doxorubicin) and normalize cell viability to untreated wells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.